4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide
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Overview
Description
4-NITRO-N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is a complex organic compound that features a quinazoline core, a pyridine ring, and a nitrobenzamide moiety
Preparation Methods
The synthesis of 4-NITRO-N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol and acetone, and reagents such as hydrochloric acid and ammonium hydroxide .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group in the quinazoline core can be reduced to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions
Scientific Research Applications
4-NITRO-N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structural features.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and antiviral activities
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-NITRO-N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the quinazoline core can interact with nucleic acids or proteins .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives and pyridine-containing molecules. For example:
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine ring but lacks the quinazoline core.
4-oxo-2-(2-pyridinylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl: Contains a pyridine ring and a similar core structure but with different substituents
These comparisons highlight the unique combination of functional groups in 4-NITRO-N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15N5O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C20H15N5O4/c26-19(13-8-10-14(11-9-13)25(28)29)23-24-18(17-7-3-4-12-21-17)22-16-6-2-1-5-15(16)20(24)27/h1-12,18,22H,(H,23,26) |
InChI Key |
KYQKPQDQMLBKQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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